5-(2-Chlorophenyl)picolinic acid
Overview
Description
5-(2-Chlorophenyl)picolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 2-chlorophenyl group at the 5-position
Mechanism of Action
Target of Action
The primary target of 5-(2-Chlorophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Result of Action
The action of this compound results in the inhibition of ZFPs, which are involved in viral replication and packaging, as well as normal cell homeostatic functions . This suggests that the compound may have antiviral properties and could potentially affect immune responses .
Action Environment
Given that picolinic acid compounds are used as herbicides , it can be inferred that factors such as soil pH, temperature, and moisture levels could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
5-(2-Chlorophenyl)picolinic acid interacts with various enzymes and proteinshas been found to co-metabolize 5-chloro-2-picolinic acid in the presence of ethanol or other appropriate carbon sources . This suggests that this compound may play a role in certain biochemical reactions involving these enzymes and proteins.
Cellular Effects
Picolinic acid, a related compound, has been shown to have antiviral activity against several viruses, including SARS-CoV-2 and influenza A virus . It is possible that this compound may have similar effects on cells, influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs), changing their structures and disrupting zinc binding, thereby inhibiting function . It is possible that this compound may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses .
Dosage Effects in Animal Models
Picolinic acid, a related compound, has been shown to be effective against SARS-CoV-2 and influenza A virus in preclinical animal models .
Metabolic Pathways
Picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway .
Transport and Distribution
Picolinic acid, a related compound, is known to play a key role in zinc transport .
Subcellular Localization
Picolinic acid, a related compound, is known to inhibit enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chlorophenyl)picolinic acid typically involves the reaction of 2-chlorobenzaldehyde with picolinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(2-Chlorophenyl)picolinic acid can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinic acid derivatives.
Scientific Research Applications
Chemistry: 5-(2-Chlorophenyl)picolinic acid is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their biological activity and potential therapeutic applications .
Medicine: The compound’s derivatives are explored for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities. Research is ongoing to determine its efficacy and safety in medical applications .
Industry: In the industrial sector, this compound is used in the development of herbicides and pesticides. Its ability to interact with biological systems makes it a valuable component in agrochemical formulations .
Comparison with Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 5-(2-Chlorophenyl)picolinic acid is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to picolinic acid, nicotinic acid, and isonicotinic acid, the chlorophenyl substitution enhances its ability to form complexes with metal ions and increases its potential as a bioactive molecule .
Properties
IUPAC Name |
5-(2-chlorophenyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXWBZLYJCVYOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679303 | |
Record name | 5-(2-Chlorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221403-88-8 | |
Record name | 5-(2-Chlorophenyl)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221403-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chlorophenyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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